6-Cyano-6-norfestuclavine
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Overview
Description
6-Cyano-6-norfestuclavine is a derivative of the clavine alkaloid family, which are naturally occurring compounds found in certain fungi. These compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties . The cyano group in this compound adds a unique chemical functionality that can influence its reactivity and biological activity.
Preparation Methods
The synthesis of 6-Cyano-6-norfestuclavine typically involves the introduction of a cyano group to the norfestuclavine structure. One common method is the nucleophilic displacement of a bromide group with cyanide. For example, 6-bromo-6-deoxycellulose derivatives can be converted to 6-cyano-6-deoxycellulose esters through a one-pot synthesis . This method highlights the importance of regioselective bromination and subsequent cyanation in achieving the desired product.
Chemical Reactions Analysis
6-Cyano-6-norfestuclavine can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be introduced through nucleophilic substitution, as mentioned earlier.
Oxidation and Reduction:
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
6-Cyano-6-norfestuclavine has been studied for its potential antimicrobial activity. It has shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . Additionally, clavine alkaloids, including this compound, have been investigated for their potential use as anticancer agents due to their ability to induce mutagenic effects in certain cancer cell lines .
Mechanism of Action
The exact mechanism of action of 6-Cyano-6-norfestuclavine is not fully understood. it is believed to exert its effects by interacting with cellular targets and pathways involved in microbial and cancer cell growth. The cyano group may play a role in enhancing its binding affinity to these targets, thereby increasing its biological activity .
Comparison with Similar Compounds
6-Cyano-6-norfestuclavine can be compared to other clavine alkaloids such as festuclavine, agroclavine, and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For instance, 1-propyl-6-norfestuclavine and 6-allyl-6-norfestuclavine have shown broad-spectrum antimicrobial activity, similar to this compound . The presence of the cyano group in this compound makes it unique and potentially more effective in certain applications.
Properties
CAS No. |
63719-19-7 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(6aR,9R)-9-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-10-5-13-12-3-2-4-14-16(12)11(7-18-14)6-15(13)19(8-10)9-17/h2-4,7,10,13,15,18H,5-6,8H2,1H3/t10-,13?,15-/m1/s1 |
InChI Key |
SYQUHRNOAYZARM-CCWWQKHMSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N |
Canonical SMILES |
CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N |
Origin of Product |
United States |
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